molecular formula C11H15FO2 B7996960 (2-Butoxy-4-fluorophenyl)methanol

(2-Butoxy-4-fluorophenyl)methanol

Cat. No.: B7996960
M. Wt: 198.23 g/mol
InChI Key: AJUGUARHLLIDHY-UHFFFAOYSA-N
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Description

(2-Butoxy-4-fluorophenyl)methanol is an organic compound with the molecular formula C11H15FO2 and a molecular weight of 198.24 g/mol . It is a liquid at room temperature and is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Butoxy-4-fluorophenyl)methanol typically involves the reaction of 2-butoxy-4-fluorobenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol or ethanol . The reaction is carried out under mild conditions, usually at room temperature, and results in the formation of the desired alcohol.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reduction reaction but may use more efficient and cost-effective reducing agents and solvents to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2-Butoxy-4-fluorophenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, lithium aluminum hydride (LiAlH4).

    Substitution: SOCl2, PBr3, and other halogenating agents.

Major Products Formed

    Oxidation: 2-Butoxy-4-fluorobenzaldehyde, 2-Butoxy-4-fluorobenzoic acid.

    Reduction: 2-Butoxy-4-fluorotoluene.

    Substitution: Various halogenated derivatives.

Scientific Research Applications

(2-Butoxy-4-fluorophenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Butoxy-4-fluorophenyl)methanol involves its interaction with specific molecular targets, leading to various chemical transformations. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, while the butoxy and fluorophenyl groups influence the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Butoxy-4-fluorophenyl)methanol is unique due to the presence of both butoxy and fluorophenyl groups, which confer distinct chemical properties and reactivity patterns compared to its analogs. The combination of these functional groups makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

(2-butoxy-4-fluorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO2/c1-2-3-6-14-11-7-10(12)5-4-9(11)8-13/h4-5,7,13H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUGUARHLLIDHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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